molecular formula Cl2H6N2Pd B095721 Palladium ammine chloride CAS No. 15684-18-1

Palladium ammine chloride

Cat. No.: B095721
CAS No.: 15684-18-1
M. Wt: 211.38 g/mol
InChI Key: WIEZTXFTOIBIOC-UHFFFAOYSA-L
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Scientific Research Applications

ZD 0870 is widely used in scientific research due to its potent antifungal properties. Its applications include:

Mechanism of Action

The mechanism of action of palladium ammine chloride involves the direct palladium-catalyzed selective carbonylative coupling of less reactive aryl chlorides with primary and secondary aliphatic and aromatic amines . This transformation is successful due to the use of a palladium/Xantphos catalyst system in the presence of cesium chloride (CsCl) as an additive .

Safety and Hazards

Palladium ammine chloride is a toxic substance . It should not be ingested, inhaled, or come into contact with the skin or eyes . Protective gear, including gloves, glasses, and masks, should be worn when handling this substance . It should always be used near an exhaust system .

Future Directions

Future research could focus on developing more practical and milder reaction conditions for the synthesis of palladium ammine chloride . This could include broader substrate tolerance, compatibility with organic, medicinal, and peptide chemistry requirements, and improved atom economy .

Chemical Reactions Analysis

Types of Reactions

ZD 0870 undergoes various chemical reactions, including:

    Oxidation: ZD 0870 can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can be reduced using suitable reducing agents.

    Substitution: ZD 0870 can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another antifungal agent, but less effective against resistant strains.

    Itraconazole: Similar mechanism of action but different spectrum of activity.

    Voriconazole: Effective against a broader range of fungal infections but with different pharmacokinetics.

Uniqueness

ZD 0870 is unique due to its high potency against fluconazole-resistant Candida albicans. Its specific targeting of ergosterol biosynthesis and effectiveness in resistant strains make it a valuable compound in antifungal research and treatment .

Properties

IUPAC Name

azane;palladium(2+);dichloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2ClH.2H3N.Pd/h2*1H;2*1H3;/q;;;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEZTXFTOIBIOC-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.N.[Cl-].[Cl-].[Pd+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl2H6N2Pd
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13782-33-7, 15684-18-1
Details Compound: Palladium, diamminedichloro-, (SP-4-2)-
Record name Palladium, diamminedichloro-, (SP-4-1)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13782-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Details Compound: Palladium, diamminedichloro-, (SP-4-2)-
Record name Palladium, diamminedichloro-, (SP-4-2)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15684-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

211.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14323-43-4, 13782-33-7, 15684-18-1
Record name Palladium, diamminedichloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14323-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diamminedichloropalladium (trans)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013782337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chloropalladosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014323434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-Diamminedichloropalladium(II)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015684181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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